(6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring an indole core, a thiazepane ring, and a methanone group. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, adds to the compound’s potential pharmacological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazepane Ring Formation: The thiazepane ring can be constructed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Methanone Group Attachment:
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol under mild conditions using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common on the indole ring, especially at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters. The thiazepane ring adds potential for interaction with various biological targets, enhancing its utility in drug discovery.
Medicine
In medicine, compounds with indole and thiazepane structures have shown promise in treating diseases such as cancer, due to their ability to interfere with cell proliferation pathways. The methanone group can also enhance binding affinity to certain enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials with specific electronic or optical properties. Their complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, while the thiazepane ring can enhance binding through additional interactions. The methanone group can participate in hydrogen bonding or covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Thiazepane derivatives: Used in various pharmacological applications.
Methanone-containing compounds: Common in many pharmaceuticals for their ability to enhance binding affinity.
Uniqueness
The uniqueness of (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone lies in its combined structural features, which allow for a broad range of chemical reactivity and biological activity. The presence of both an indole and a thiazepane ring in a single molecule is relatively rare, providing a unique scaffold for drug development and other applications.
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-5-3-4-6-18(15)21-9-10-24(11-12-27-21)22(25)20-13-16-7-8-17(26-2)14-19(16)23-20/h3-8,13-14,21,23H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCKNGXPHUAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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